Disperse Red 90

Description

Structure

3D Structure

Properties

IUPAC Name |

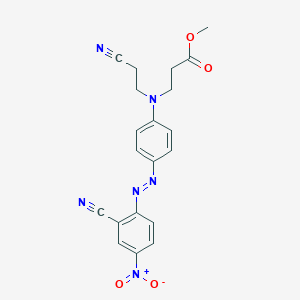

methyl 3-[N-(2-cyanoethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O4/c1-30-20(27)9-12-25(11-2-10-21)17-5-3-16(4-6-17)23-24-19-8-7-18(26(28)29)13-15(19)14-22/h3-8,13H,2,9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPYBRUIBNYSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067340 | |

| Record name | .beta.-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27767-98-2 | |

| Record name | N-(2-Cyanoethyl)-N-[4-[2-(2-cyano-4-nitrophenyl)diazenyl]phenyl]-β-alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27767-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine, N-(2-cyanoethyl)-N-(4-(2-(2-cyano-4-nitrophenyl)diazenyl)phenyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027767982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, N-(2-cyanoethyl)-N-[4-[2-(2-cyano-4-nitrophenyl)diazenyl]phenyl]-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Molecular Engineering of Disperse Red 90

Established Synthetic Methodologies for Disperse Red 90

The industrial production of this compound, like most azo dyes, relies on a two-stage reaction sequence: diazotization followed by an azo coupling. nih.gov This well-established process is crucial for creating the chromophoric azo group (-N=N-) that is responsible for the dye's color. nih.goviarc.fr

Diazotization and Coupling Reactions in Azo Dye Synthesis

Diazotization: The synthesis commences with the diazotization of a primary aromatic amine. nih.gov In a typical procedure, the aromatic amine is treated with nitrous acid (HNO₂), which is usually generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5°C). chemicalnote.comchemistrystudent.com This low temperature is critical to prevent the decomposition of the highly unstable diazonium salt formed. chemistrystudent.com The reaction proceeds through the formation of the nitrosonium ion (NO+), a potent electrophile, which is then attacked by the nucleophilic aromatic amine. masterorganicchemistry.com Subsequent proton transfers and the elimination of a water molecule lead to the formation of the diazonium salt. chemicalnote.commasterorganicchemistry.com

Azo Coupling: The resulting diazonium salt acts as an electrophile and is immediately reacted with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative. nih.govorganic-chemistry.org This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling component, unless this position is already occupied. organic-chemistry.org The pH of the reaction medium is a critical parameter; a mildly acidic or neutral environment is generally required for the coupling reaction to proceed effectively. organic-chemistry.org This coupling step creates the characteristic azo linkage and the extended conjugated system responsible for the dye's color. iarc.fr

A general representation of the diazotization and coupling reaction is as follows:

Diazotization: Ar-NH₂ + NaNO₂ + 2HX → [Ar-N≡N]⁺X⁻ + NaX + 2H₂O

Coupling: [Ar-N≡N]⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX

Where 'Ar' represents the aryl group from the diazo component and 'Ar'-H' represents the coupling component.

Exploration of Novel Precursors and Intermediate Compounds

Research into the synthesis of this compound and other disperse dyes has explored the use of various precursors and intermediates to achieve specific properties. The manufacturing method for this compound involves the diazotization of 2-Cyano-4-nitroaniline and subsequent coupling with N-cyanoethyl-N-methoxycarbonylethylaniline. worlddyevariety.com

The exploration of novel precursors is an active area of research. For instance, patent literature discloses the synthesis of Disperse Red F3BS using 5-methylisophthalonitrile as a starting material, which undergoes amination to produce 2,6-dicyano-4-methylaniline. google.com This intermediate is then subjected to diazotization and coupling reactions. google.com Other research has focused on synthesizing novel disperse dyes from intermediates like 4-methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile, which is coupled with various aromatic and heteroaromatic diazonium salts. nih.govresearchgate.net The use of enaminones as precursors for new azo disperse dyes has also been investigated. ekb.eg

Structural Design and Functionalization for Enhanced Performance

Design Principles for Azo and Anthraquinone (B42736) Chromophores

Azo Chromophores: The color of azo dyes is determined by the electronic properties of the aromatic rings and the substituents attached to them. iarc.fr The azo group (-N=N-) acts as a chromophore, and when part of an extended conjugated system, it absorbs light in the visible spectrum. iarc.fr Electron-donating groups (e.g., amino, hydroxyl) and electron-withdrawing groups (e.g., nitro, cyano) on the aromatic rings can modulate the energy of the electronic transitions, thereby influencing the observed color. rsc.org For instance, the strategic placement of electron-withdrawing and -donating groups can enhance the electron-pulling effect from the chromophore, impacting the color and its intensity. semanticscholar.org

Anthraquinone Chromophores: Anthraquinone-based dyes represent another major class of colorants. rsc.orgfrontiersin.org The basic anthraquinone structure, with its fused aromatic rings, is a chromophore in itself. frontiersin.org The color of anthraquinone dyes can be modified by introducing substituents at various positions on the anthraquinone nucleus. acs.org These dyes are known for their brightness and good lightfastness. frontiersin.org While this compound is an azo dye, understanding the principles of anthraquinone chromophores provides a broader context for dye design. For example, Disperse Red 9 and Disperse Red 11 are anthraquinone-based dyes. nih.govwikipedia.org

Strategies for Modifying Molecular Structure to Influence Dyeing Behavior

The molecular structure of a disperse dye significantly affects its application properties, such as its affinity for polyester (B1180765) fibers and its fastness to washing, light, and sublimation.

Introducing Functional Groups: The introduction of specific functional groups can enhance dye performance. For example, incorporating long-chain alkyl groups or additional aromatic rings can increase the dye's affinity for hydrophobic fibers like polyester. semanticscholar.org The presence of halogen groups or cyano groups can also influence dye uptake and fastness properties. researchgate.net

Alkali-Clearable Dyes: Research has focused on developing alkali-clearable disperse dyes. These dyes are designed to be hydrolyzed under mild alkaline conditions, facilitating their removal from the fabric after dyeing, which is an environmentally friendlier approach than conventional reduction clearing methods. researchgate.net

Improving Solubility and Dispersion: The limited solubility of disperse dyes in water necessitates their application as a fine dispersion. researchgate.net The particle size of the dye is a critical factor, and techniques like ultrasonic irradiation have been explored to reduce particle size and improve the dyeing process. ijcce.ac.ir The chemical structure can also be modified to improve dispersibility.

Process Optimization in this compound Synthesis

Optimizing the synthesis process for this compound is crucial for maximizing yield, purity, and cost-effectiveness. Key parameters that are often optimized include:

Reaction Temperature and Time: As seen in the synthesis of other disperse dyes, reaction temperature and duration have a significant impact on the yield. nih.gov For instance, in the synthesis of a novel dye precursor, increasing the temperature from 80 to 90 °C led to a notable improvement in the isolated yield. nih.gov

Solvent and Catalyst Systems: The choice of solvent and catalyst can influence reaction efficiency. For example, the Ullmann cross-coupling reaction, sometimes used in dye synthesis, can be optimized by adjusting the amount of solvent (e.g., DMF) and the type and concentration of the catalyst. nih.gov

pH Control: Maintaining the optimal pH during both the diazotization and coupling stages is essential for preventing side reactions and ensuring the desired product is formed. organic-chemistry.org

Post-Synthesis Processing: After the synthesis, the dye needs to be processed into a commercial form. This typically involves mixing the dye with dispersing agents and grinding it to a fine particle size. google.com The choice and ratio of dispersing agents are critical for the stability and performance of the final dye product. google.com

The following table summarizes key parameters and their effects on the synthesis and performance of disperse dyes, drawing parallels to the synthesis of this compound.

| Parameter | Effect on Synthesis/Performance |

| Reaction Temperature | Influences reaction rate and yield. nih.gov Higher temperatures can increase dye uptake during dyeing but may also lead to dye degradation. acs.org |

| Reaction Time | Affects the completeness of the reaction and the final yield. nih.gov Longer dyeing times can lead to higher color strength. acs.org |

| pH | Crucial for the stability of the diazonium salt and the efficiency of the coupling reaction. organic-chemistry.org Also affects the color strength and shade during dyeing. nih.gov |

| Substituents | Electron-donating and -withdrawing groups on the aromatic rings determine the color and light absorption properties. semanticscholar.orgrsc.org |

| Molecular Size | Larger molecules tend to have better sublimation fastness. researchgate.net |

| Dispersing Agents | Essential for creating a stable dispersion of the dye in the dyebath, affecting the levelness and intensity of the dyeing. google.com |

Advanced Spectroscopic and Analytical Characterization of Disperse Red 90

Spectroscopic Techniques for Molecular Elucidation

Spectroscopy is a fundamental tool in chemistry for probing molecular structures. By analyzing the interaction of electromagnetic radiation with the dye molecule, specific features such as electronic transitions, functional groups, and the arrangement of atoms can be determined.

Ultraviolet-Visible Spectroscopy in Disperse Red 90 Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. For a dye like this compound, the color is a direct result of its ability to absorb light in the visible region of the electromagnetic spectrum.

The analysis provides the wavelength of maximum absorbance (λmax), which is a characteristic property determined by the dye's chromophoric system—in this case, the extended π-conjugated system of the azo linkage between the substituted aromatic rings. The intensity of the absorption, governed by the Beer-Lambert law, is directly proportional to the concentration of the dye in a solution. UV-Vis spectroscopy is therefore a primary method for the quantitative determination of this compound in solutions and extracts. While specific spectral data for this compound is not widely published, the λmax would be expected in the red region of the visible spectrum, consistent with its appearance.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) Applications

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by detecting the vibrations of chemical bonds.

FT-IR Spectroscopy : This technique measures the absorption of infrared radiation at frequencies corresponding to the characteristic vibrational modes of a molecule's functional groups. For this compound, an FT-IR spectrum would reveal distinct peaks corresponding to key structural components. While a specific, detailed peak assignment table for this compound is not publicly available, a hypothetical analysis would identify vibrations such as C≡N stretching from the cyano groups, N=N stretching of the azo bond, C-H stretching and bending from the aromatic and aliphatic parts, and vibrations associated with the C-O and N-O (from the nitro group) bonds. epa.gov

Raman Spectroscopy : This technique relies on the inelastic scattering of monochromatic light (Raman scattering) from a molecule. It is complementary to FT-IR, as it is particularly sensitive to non-polar bonds and symmetric vibrations. epa.gov In the analysis of this compound, Raman spectroscopy would be highly effective in identifying the core carbon-carbon backbone of the aromatic rings and the symmetric N=N stretch of the azo group, which can be weak in FT-IR spectra.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR : This provides detailed information on the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum would show distinct signals for the aromatic protons on the phenyl rings and the aliphatic protons in the N-ethyl substituents, with their chemical shifts and splitting patterns confirming their precise locations and neighboring protons.

¹³C NMR : This technique maps the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal. For this compound, the ¹³C NMR spectrum would confirm the presence of all 20 carbon atoms, including those in the aromatic rings, the cyano groups, the carbonyl group, and the aliphatic side chains. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups, providing unambiguous structural validation.

Although specific ¹H and ¹³C NMR chemical shift data for this compound are not documented in readily accessible literature, these methods remain the gold standard for its structural verification.

Mass Spectrometry for High-Resolution Analysis and Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used for highly sensitive quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in this compound Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the benchmark technique for the sensitive and selective quantification of dyes like this compound in complex samples such as textile extracts or environmental water. The process involves:

Liquid Chromatography (LC) : The sample extract is injected into an HPLC system, where this compound is separated from other matrix components based on its affinity for the stationary phase.

Mass Spectrometry (MS/MS) : The separated analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. In tandem MS (MS/MS), a specific parent ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected, fragmented, and one or more characteristic fragment ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low levels.

While specific parent/fragment ion pairs for this compound are not published, the methodology is well-established for the analysis of other disperse dyes.

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) for In Situ Characterization

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with little to no sample preparation. A heated stream of metastable gas (e.g., helium) is directed at the sample surface, such as a dyed textile fiber. The dye is desorbed and ionized, and the resulting ions are analyzed by the mass spectrometer.

This method is highly advantageous for forensic applications or rapid quality control, as it can identify the dye directly on a fiber in seconds. The high-resolution mass measurement provides an accurate mass of the dye, which can be used to determine its elemental formula and confirm its identity. The application of DART-MS to this compound would enable its direct and rapid confirmation on substrates without the need for solvent extraction.

Thermal Analysis Methodologies for Disperse Dye Characterization

Thermal analysis techniques are crucial for characterizing the thermal stability and behavior of disperse dyes, which is vital for their application in high-temperature dyeing processes. Methodologies such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA) provide valuable data on the physical and chemical properties of dyes like this compound as a function of temperature.

Thermogravimetric Analysis (TGA) is employed to measure the mass loss of a substance as it is heated at a controlled rate. For disperse dyes, TGA helps determine their thermal stability and decomposition temperatures. For instance, studies on similar anthraquinone-based dyes like Disperse Red 60 have used TGA to verify thermal stability, with decomposition onsets observed at elevated temperatures, ensuring their suitability for high-temperature dyeing processes. mdpi.comlcms.cz The analysis can be conducted under different atmospheres, such as inert (nitrogen) or oxidative (oxygen), to understand the degradation pathways. lcms.cz TGA can also be coupled with other techniques like Fourier-transform infrared spectroscopy (FTIR) to identify the gaseous byproducts released during decomposition. mdpi.com Furthermore, TGA is utilized to study the volatilization rate of disperse dyes, which is an important factor in thermal sublimation printing and thermosol dyeing. lcms.cz

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is instrumental in identifying thermal transitions such as melting point and glass transition temperature (Tg). researchgate.net For example, in the analysis of polymers containing Disperse Red 1, DSC was used to determine the glass transition temperature of the material. labrulez.com The melting point of disperse dyes, such as the 185°C endothermic peak for a Disperse Red 60 sample, can be precisely monitored using DSC. lcms.cz This information is critical for understanding the physical state of the dye during the dyeing process and its interaction with synthetic fibers like polyester (B1180765). ajol.info

Differential Thermal Analysis (DTA) is another technique that provides information about the thermal properties of materials. DTA measures the temperature difference that develops between a sample and an inert reference material when both are subjected to the same heating program. uni-giessen.de Similar to DSC, DTA can detect phase transitions, such as melting and crystallization, by identifying exothermic or endothermic peaks in the DTA curve. ojp.gov TGA and DTA are often used concurrently to provide a comprehensive thermal profile of a material, showing both mass loss and energetic transitions as a function of temperature. ojp.gov

The data below summarizes typical information obtained from thermal analysis of disperse dyes.

| Thermal Analysis Technique | Property Measured | Typical Application for Disperse Dyes |

| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature | Determining thermal stability and decomposition temperature. mdpi.comlcms.cz |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Measuring melting point and glass transition temperature (Tg). lcms.cz |

| Differential Thermal Analysis (DTA) | Temperature difference vs. Temperature | Identifying phase transitions like melting and crystallization. uni-giessen.deojp.gov |

Chromatographic Separation Techniques for this compound Mixtures

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of disperse dyes and their mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prevalently used methods for the analysis of disperse dyes extracted from textile fibers or in their commercial formulations. mdpi.comuni-giessen.de

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture with high resolution and sensitivity. mdpi.com For disperse dyes, reversed-phase HPLC is commonly employed, often using a C18 column. mdpi.comuni-giessen.de The separation is typically achieved under gradient elution conditions with various mobile phases, such as water/acetonitrile or water/methanol mixtures, sometimes with additives like acetic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. mdpi.com Detection is commonly performed using spectrophotometric detectors like UV-Vis, Diode Array Detectors (DAD), or Photodiode Array (PDA) detectors, which can provide spectral information for each separated component. mdpi.com For more definitive identification and structural elucidation, HPLC is often coupled with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS), a technique known as LC-MS. mdpi.comlcms.czuni-giessen.de This combination allows for the determination of the molecular weight and fragmentation patterns of the dye molecules, enabling precise identification even at trace levels. mdpi.com

Thin-Layer Chromatography (TLC) is a simpler, cost-effective, and rapid chromatographic method used for the qualitative analysis and separation of disperse dye mixtures. ajol.infouni-giessen.de In TLC, a stationary phase, typically a silica (B1680970) gel plate, is used, and the separation is achieved by developing the plate with a suitable mobile phase. researchgate.net The separated dye components are visualized as distinct spots on the plate. The retardation factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. While HPLC generally offers better resolution and sensitivity, TLC is highly valuable for screening purposes and for visualizing impurities in dye samples. mdpi.com High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of TLC that provides improved resolution and sensitivity.

The following table outlines common parameters for the chromatographic separation of disperse dyes.

| Chromatographic Technique | Stationary Phase | Common Mobile Phase Systems | Detection Method |

| HPLC | C18, Biphenyl | Water/Acetonitrile (gradient) mdpi.com, Water/Methanol with ammonium acetate mdpi.com | UV-Vis, DAD, MS, MS/MS mdpi.comuni-giessen.de |

| TLC/HPTLC | Silica Gel | Ethyl acetate/diethyl ether/acetone researchgate.net, Toluene/ethyl acetate/formic acid/n-heptane | Visual, UV light, Densitometry uni-giessen.deresearchgate.net |

Dyeing Mechanisms and Application Sciences of Disperse Red 90

Fundamental Principles of Disperse Dyeing with Disperse Red 90

The application of this compound, like other disperse dyes, is governed by the principle of transferring the dye from an aqueous dispersion to a solid hydrophobic fiber, a process often described by the "solid solution theory". mdpi.com The dye, being sparingly soluble in water, is thought to dissolve from its dispersed particles and then adsorb onto the fiber surface before diffusing into the polymer matrix. mdpi.com This process is influenced by a complex interplay of factors including the dye's solubility, its affinity for the fiber, and the physical state of the fiber itself.

Adsorption isotherms are crucial for describing how a dye distributes between the dyebath and the fiber at equilibrium. Common models used to analyze disperse dyeing include the Langmuir, Freundlich, and Nernst isotherms. researchgate.netbioline.org.br The Nernst isotherm, in particular, is often applied to the partitioning of disperse dyes between the aqueous phase and the hydrophobic fiber.

Kinetic modeling helps to elucidate the mechanism of dye adsorption. The pseudo-first-order model assumes the rate of adsorption is proportional to the number of available adsorption sites, while the pseudo-second-order model assumes the rate-limiting step is chemisorption involving valency forces. researchgate.net The intra-particle diffusion model is used to assess whether diffusion into the adsorbent pores is the rate-controlling step. researchgate.net

While studies on other disperse red dyes have successfully applied these models—for instance, finding that adsorption often fits a pseudo-second-order kinetic model and that intra-particle diffusion is a significant part of the process—no specific studies applying these models to this compound were found. researchgate.netkashanu.ac.ir Therefore, the specific adsorption mechanism and equilibrium behavior of this compound cannot be definitively described without dedicated experimental data.

Diffusion Kinetics and Rate Phenomena in Dye Uptake

Optimization of Dyeing Parameters for this compound Application

To achieve efficient, uniform, and repeatable dyeing results, key process parameters must be carefully controlled. For this compound, these include temperature, pH, and the use of chemical auxiliaries.

Temperature is arguably the most critical factor in disperse dyeing. Increasing the temperature provides the necessary energy to overcome the activation barrier for dye diffusion into the compact, crystalline structure of hydrophobic fibers like polyester (B1180765). researchgate.net Elevated temperatures increase the kinetic energy of the dye molecules and cause the amorphous regions of the fiber to swell, facilitating dye penetration and leading to higher dye exhaustion. researchgate.net

The exhaustion of disperse dyes generally increases with temperature up to an optimal point, beyond which little further improvement is seen. researchgate.net For example, studies on other red disperse dyes like C.I. Disperse Red 167 show a significant increase in color strength as the temperature is raised from 100°C to 130°C. researchgate.net However, specific data detailing the exhaustion curve and optimal dyeing temperature for this compound are not available in the existing literature.

Table 1: General Effect of Temperature on Disperse Dyeing

| Dyeing Temperature | Effect on Fiber | Effect on Dye Molecules | Result on Dye Uptake |

|---|---|---|---|

| Low (e.g., < 80°C) | Fiber structure is rigid and compact. | Low kinetic energy. | Very slow diffusion and low exhaustion. |

| Medium (e.g., 80-110°C) | Fiber begins to swell (past glass transition temp). | Increased kinetic energy. | Moderate diffusion and exhaustion; often requires carriers. |

This table presents generalized principles of disperse dyeing; specific temperature ranges can vary based on the dye's molecular weight and the fiber type.

The pH of the dyebath is another crucial parameter, as it can affect both the stability of the dye dispersion and the surface charge of the fiber. For most disperse dyeing processes on polyester, a slightly acidic pH range of 4.0 to 5.5 is considered optimal to ensure good dye exhaustion and prevent the degradation of certain dyes. textileexplainer.com

Some modern disperse dye formulations have been developed to be less sensitive to pH variations. For instance, a patent for a disperse red dye composition describes a formulation that is stable and effective over a broad pH range of 3.0 to 7.0, which offers greater operational flexibility compared to dyes requiring a narrow pH window. google.com Studies on other specific red dyes, such as Disperse Red 60, have shown varying optimal pH values depending on the substrate and application method. mdpi.comnih.govijcce.ac.ir Without specific research, the precise optimal pH for dyeing with this compound remains undetermined, though the general acidic range is a standard starting point.

Given that this compound is insoluble in water, dispersing agents are essential for its application. textileexplainer.com These chemical auxiliaries perform several critical functions: they reduce the dye particles to a fine, uniform size, prevent them from aggregating in the dyebath, and facilitate the creation of a stable dispersion. textileexplainer.comgoogle.com

Commonly used dispersing agents in the industry include lignosulfonates and condensates of naphthalenesulfonic acid and formaldehyde (B43269). google.com The effectiveness of these agents ensures that the dye is presented to the fiber surface in a consistent, molecularly available form, which is crucial for achieving level and efficient dyeing. textileexplainer.com Dye compositions often include these auxiliaries as part of the commercial product. google.com

Table 2: Common Chemical Compounds Mentioned

| Compound Name | PubChem CID |

|---|---|

| This compound | N/A |

| 2-Cyano-4-nitroaniline | 75239 |

| Disperse Red 9 | 6706 |

| Disperse Red 11 | 17885 |

| Disperse Red 60 | 12756 |

| Disperse Red 167 | 86134 |

| Disperse Red 1 | 17886 |

| Formaldehyde | 712 |

| Sodium Lignosulfonate | N/A |

Liquor Ratio and Concentration Effects on Dyeing Uniformity

The liquor ratio, defined as the ratio of the volume of dye liquor to the weight of the textile material, is a critical parameter in ensuring the uniformity of dyeing with disperse dyes like this compound. Similarly, the concentration of the dye in the bath directly influences the dyeing process and its outcome.

Conversely, a high liquor ratio (a more dilute dye bath) generally promotes better leveling and more uniform dyeing because the dye particles are more dispersed. ijsrset.com However, very high liquor ratios increase the consumption of water, energy, and chemicals, making the process less economical and environmentally friendly. arts.ac.uk

The concentration of the dye itself is also a key factor. For disperse dyes, the dyeing process involves the dissolution of a small amount of dye into the water, which is then absorbed by the fiber. ijsrset.com As the dissolved dye is taken up by the textile, more dye from the dispersed particles dissolves into the bath to maintain equilibrium. ijsrset.com However, higher initial dye concentrations can accelerate agglomeration, especially when combined with high temperatures and prolonged dyeing times. ymlanhua.com The stability of the dye dispersion is crucial; factors such as the type and amount of dispersing agent, water quality, and the presence of other auxiliaries can all affect whether the dye remains finely dispersed or agglomerates. fibre2fashion.com

Modern dyeing technologies aim to achieve uniform dyeing at very low liquor ratios (e.g., 1:5 or even 1:1) by incorporating methods like ultrasound or nanobubbles, which help to break up dye agglomerates and enhance dye migration and penetration into the fiber. researchgate.netpolyu.edu.hk

| Parameter | Effect on Dyeing Process | Impact on Uniformity |

|---|---|---|

| Low Liquor Ratio (High Concentration) | Favors agglomeration of dye particles as the solution is more concentrated. arts.ac.uk Increases the rate of dye absorption but can reduce overall dye migration if agglomeration is severe. arts.ac.ukymlanhua.com | Higher risk of uneven dyeing (skitteriness) and inconsistent shade depth. arts.ac.ukfibre2fashion.comymlanhua.com |

| High Liquor Ratio (Low Concentration) | Leads to a lower dyeing rate but better dispersion of dye particles. ijsrset.com Higher consumption of water and energy. arts.ac.uk | Generally produces more uniform and level dyeing. ijsrset.com |

| High Dye Concentration | Increases the likelihood of dye particle agglomeration and potential precipitation, especially at high temperatures. ymlanhua.com | Can lead to poor rubbing fastness and uneven color if not properly managed with dispersing agents. ymlanhua.com |

Application of this compound on Hydrophobic Textile Substrates

This compound, a monoazo disperse dye, is primarily used for the coloration of hydrophobic synthetic fibers, where its non-ionic nature and low water solubility allow it to penetrate and be retained by the polymer structure. wikipedia.orgworlddyevariety.com

Polyester is the primary substrate for this compound. wikipedia.orggoogle.com Its application is suitable for various dyeing methods, including high-temperature dyeing processes that are necessary to overcome the compact and crystalline structure of polyester fibers. ijsrset.com The dyeing mechanism involves the transfer of the dye from the aqueous dispersion to the fiber surface, followed by diffusion into the amorphous regions of the polyester polymer. ijsrset.com this compound is specifically listed for providing a brilliant red shade on polyester fabrics. worlddyevariety.com Dye compositions containing this dye are formulated to ensure good color fastness and level dyeing on polyester and its blends. google.com

While polyester is the main application, this compound is also suitable for dyeing other hydrophobic fibers. wikipedia.org

Polyamide (Nylon): Disperse dyes are frequently used for coloring polyamide fibers. sci-hub.ru Their main advantage on this substrate is their ability to cover "barré" defects, which are unwanted dye affinity variations in the fabric. sci-hub.ru However, the fastness properties of disperse dyes on polyamide are generally lower than on polyester, limiting their use to pale and medium shades. sci-hub.rup2infohouse.org

Acetate (B1210297) Fibers: Cellulose (B213188) acetate was the first fiber for which disperse dyes were developed. sci-hub.ruscispace.com These dyes are applied from an aqueous dispersion, and the process for diacetate fiber typically occurs at temperatures between 70-85°C. scispace.com Triacetate fibers, having higher thermal stability, are dyed at higher temperatures, often near boiling. scispace.com Simple disperse dyes are effective for coloring acetate, providing a range of shades. scispace.com

The interaction between disperse dyes and polymer matrices is a field of study for developing advanced materials with specific optical or mechanical properties. While specific research on this compound is limited, studies on similar dyes provide insight into potential interactions.

For example, doping Disperse Red 1 into a poly(methyl methacrylate) (PMMA) matrix has been shown to induce an "antiplasticization" effect. mdpi.com This phenomenon, where the small dye molecules inhibit the mobility of the polymer chains, can lead to an increase in the material's stiffness (Young's modulus) even as the glass transition temperature decreases. mdpi.com The interaction is driven by the dye molecules filling the free volume within the polymer and increasing the packing efficiency of the polymer chains. mdpi.com

In other research, the stability of Disperse Red 60 in polymer composites was enhanced by incorporating polyether derivatives, which was attributed to increased adlayer thickness around the dye particles. The binding of disperse dyes within a polymer host occurs through forces like van der Waals interactions and hydrogen bonding. acs.org The nature of the host polymer itself plays a significant role; dye molecules tend to reside in the amorphous regions of a polymer, and in highly crystalline polymers, this can lead to dye aggregation in the smaller amorphous zones. acs.org

Coloration of Polyamide, Acetate, and Other Synthetic Fibers

Innovative Dyeing Technologies and Methodologies

Supercritical carbon dioxide (SC-CO2) dyeing is an innovative, waterless technology that serves as an environmentally friendly alternative to conventional aqueous dyeing. vinca.rs In this process, CO2 is brought to a supercritical state (above its critical temperature and pressure), where it acts as a solvent that can dissolve non-polar disperse dyes and transport them into the fiber structure. vinca.rs This method eliminates the need for water and, consequently, the generation of wastewater. It also does not require dispersing agents, which are often difficult to dissolve in SC-CO2. vinca.rs

While studies specifically using this compound in SC-CO2 are not widely available, extensive research has been conducted on other red disperse dyes, demonstrating the technology's effectiveness for this class of colorants on polyester. whiterose.ac.ukkoreascience.krnih.gov

Research on dyeing polyester with a commercial red disperse dye in SC-CO2 showed that color strength (K/S value) increased significantly with both temperature and time. Dyeing at 120°C in SC-CO2 produced a much deeper shade than conventional aqueous dyeing at the same temperature. whiterose.ac.uk

| Dyeing Temperature (°C) | Dyeing Time (min) | Aqueous Dyeing K/S | SC-CO2 Dyeing K/S |

|---|---|---|---|

| 100 | 30 | 1.9 | 16.3 |

| 90 | 3.2 | 20.0 | |

| 120 | 30 | 19.3 | 22.6 |

| 90 | 20.3 | 22.4 |

Low-Temperature Dyeing Strategies with Auxiliary Compounds

Conventional high-temperature dyeing of polyester fibers with disperse dyes is an energy-intensive process. As a result, significant research has focused on developing low-temperature dyeing methods that incorporate auxiliary compounds to facilitate dye uptake and fixation. These strategies aim to reduce energy consumption and offer a more environmentally and economically favorable alternative.

One approach involves the use of a microemulsion system containing a small proportion of a non-toxic organic solvent, such as n-butyl acetate, in combination with agro-sourced auxiliaries like o-vanillin and coumarin. researchgate.netmdpi.comresearchgate.net In a study comparing these two auxiliaries for dyeing polyester with high molecular weight disperse dyes at temperatures ranging from 83 to 100 °C, it was found that o-vanillin generally resulted in higher dye absorption and color strength than coumarin. mdpi.comresearchgate.net For instance, with Disperse Red 167, dye exhaustion levels of 88% were achieved with o-vanillin. mdpi.comresearchgate.net The enhanced performance with o-vanillin is attributed to its greater ability to swell the polyester fibers, thereby allowing for increased dye absorption. mdpi.com The fastness properties, such as wash and hot pressing fastness, were generally not adversely affected, with o-vanillin showing slightly better results. mdpi.comresearchgate.net

Another strategy involves the formulation of disperse dye compositions specifically designed for low-temperature application. google.com These compositions may include a combination of different disperse dye structures along with auxiliary agents like naphthalene (B1677914) sulfonic acid formaldehyde condensate, methyl naphthalene sulfonic acid formaldehyde condensate, and polycarboxylic acid polymer dispersants. google.com Such formulations are designed to have good compatibility, produce bright colors, and exhibit good level dyeing and color fastness when applied at lower temperatures. google.com

The table below summarizes the findings from a study on low-temperature dyeing of polyester with Disperse Red 167 using different auxiliary compounds.

| Auxiliary Compound | Dyeing Temperature (°C) | Dye Exhaustion (%) | Reference |

| o-Vanillin | 100 | 88 | mdpi.comresearchgate.net |

| Coumarin | 100 | <88 | mdpi.comresearchgate.net |

Table 1: Comparison of Auxiliary Compounds in Low-Temperature Dyeing of Disperse Red 167.

Ultrasonic-Assisted Dyeing for Enhanced Efficiency

Ultrasonic energy has emerged as a promising technique to enhance the efficiency of dyeing processes, particularly for polyester with disperse dyes at lower temperatures. researchgate.netresearchgate.netijcce.ac.ir The application of ultrasound in dyeing offers several advantages, including increased dye uptake, reduced dyeing time, and lower energy consumption compared to conventional methods. researchgate.netijcce.ac.ir

The mechanism behind ultrasonic-assisted dyeing involves acoustic cavitation, where the formation and collapse of microscopic bubbles in the dye bath generate intense localized heating and pressure. This phenomenon leads to several beneficial effects:

Dispersion of Dye Aggregates: Ultrasound helps to break down large dye particles, resulting in a more uniform and stable dispersion. researchgate.netresearchgate.net

Increased Mass Transfer: The cavitation accelerates the movement of dye molecules from the dye bath to the fiber surface and enhances their diffusion into the polymer matrix. ijcce.ac.ir

Fiber Swelling: The ultrasonic waves can cause the swelling of polyester fibers, further facilitating dye penetration. researchgate.net

A study on the ultrasonic-assisted dyeing of poly(trimethylene terephthalate) (PTT), a type of polyester, with Disperse Red 60 demonstrated that ultrasonic treatment effectively reduced the particle size of the dye. ijcce.ac.ir The optimal conditions for achieving the smallest particle size were found to be an irradiation time of 45 minutes at a temperature of 20 °C. ijcce.ac.ir The research also established that the maximum dye adsorption efficiency was achieved at an adsorption temperature of 80 °C. ijcce.ac.ir Thermodynamic analysis of the process indicated that the adsorption of Disperse Red 60 onto PTT is a spontaneous and endothermic process. ijcce.ac.ir

The following table presents data on the effect of ultrasonic treatment time on the particle size of Disperse Red 60.

| Ultrasonic Treatment Time (minutes) | Temperature (°C) | Resulting Particle Size | Reference |

| 45 | 20 | Smallest | ijcce.ac.ir |

Table 2: Effect of Ultrasonic Treatment on Disperse Red 60 Particle Size.

Inkjet Printing Formulations and Stability for this compound

The application of disperse dyes in digital inkjet printing requires the formulation of stable inks with specific physical properties to ensure reliable jetting and high-quality prints. The stability of the dye dispersion is a critical factor, as aggregation or coagulation of dye particles can lead to nozzle clogging and poor printing performance. rsc.org

Ink formulations for disperse dyes typically consist of the colorant, a dispersant, a wetting agent (humectant), and deionized water. researchgate.net The dispersant is crucial for maintaining the stability of the dye particles in the aqueous medium. researchgate.net Wetting agents, such as diethylene glycol and ethylene (B1197577) glycol, are used to control the viscosity and surface tension of the ink, which are vital for proper droplet formation during printing. rsc.orgresearchgate.net For drop-on-demand (DOD) inkjet printing, a Newtonian rheological behavior is desirable, with viscosities typically in the range of 1.5 to 5 mPa·s. mdpi.com

Research into stable ink formulations has explored various strategies. One method involves encapsulating disperse dyes within a polymer shell, such as poly(styrene-maleic acid), to create core-shell composite nanoparticles. imaging.org This encapsulation improves the dispersion stability. Another approach focuses on the careful selection of additives. For instance, a study on a disperse red dye ink found that an optimal formulation included 20–35 wt% color paste, 6–14 wt% each of ethylene glycol and glycerol, and small amounts of triethanolamine, a fatty acid polyoxyethylene ether (FAPE), sodium dodecyl sulfate (B86663) (SDS), and polyvinylpyrrolidone (B124986) (PVP-K30). rsc.org This formulation demonstrated good thermal and freeze-thaw stability. rsc.org

The stability of the ink is assessed by monitoring properties like average particle size, viscosity, and surface tension over time and under different conditions. rsc.org For example, a stable disperse dye ink should maintain a consistent particle size and viscosity during storage. researchgate.net

The table below provides a typical formulation for a disperse dye inkjet ink.

| Component | Purpose | Typical Concentration (wt%) | Reference |

| Disperse Dye | Colorant | 0.3 - 15 | researchgate.net |

| Dispersant | Stability | 2 - 5 | researchgate.net |

| Wetting Agent (e.g., Diethylene Glycol) | Viscosity/Surface Tension Control | Variable | researchgate.net |

| Deionized Water | Solvent | Balance | researchgate.net |

Table 3: Typical Components of a Disperse Dye Inkjet Ink Formulation.

Environmental Science and Remediation of Disperse Red 90

Degradation Mechanisms of Disperse Red 90 and Related Azo Dyes

The degradation of azo dyes involves the breakdown of the chromophoric azo bond (-N=N-), leading to the decolorization of the effluent. This can be achieved through various biological and chemical pathways.

Microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and degrade azo dyes through their enzymatic activities. This biological approach is considered cost-effective and environmentally friendly, with minimal sludge production. nih.gov

The initial and most crucial step in the biological degradation of azo dyes is the reductive cleavage of the azo bond. nih.govmdpi.com This process, often carried out by enzymes like azoreductases, results in the formation of intermediate aromatic amines, which may be colorless but can still be toxic. nih.govmdpi.commdpi.com These amines can be further degraded, often under aerobic conditions, into less harmful compounds or completely mineralized to CO2 and water. nih.govmdpi.com

Bacterial consortia have shown significant potential for dye degradation. A study on the degradation of Disperse Red using a rhizosphere bacterial consortium demonstrated a 98.47% decolorization after a two-cycle anaerobic and aerobic treatment. lifesciencesite.com The process involves an initial anaerobic phase for the reductive cleavage of the azo bond, followed by an aerobic phase to degrade the resulting aromatic amines. lifesciencesite.com Fungi, particularly brown-rot fungi, also play a role in degrading disperse dyes. Strains like Daedalea dickinsii and Coniophora puteana have been shown to degrade Disperse Red W4BS, with degradation attributed to lignin-modifying enzymes such as lignin (B12514952) peroxidase. researchgate.net

Table 1: Microbial Degradation of Disperse Red Dyes

| Microorganism/Consortium | Dye | Degradation/Decolorization Efficiency | Key Enzymes/Conditions |

|---|---|---|---|

| Rhizosphere Bacterial Consortium | Disperse Red | 98.47% | Sequential anaerobic-aerobic cycles |

| Daedalea dickinsii IEBL-2 | Disperse Red W4BS | >75% | Lignin peroxidase |

This table presents data compiled from studies on the microbial degradation of various Disperse Red dyes.

Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst (like titanium dioxide, TiO2) and a light source (such as UV) to generate highly reactive hydroxyl radicals (•OH). researchgate.net These radicals are powerful oxidizing agents capable of breaking down complex organic molecules like azo dyes. researchgate.net

The photocatalytic degradation of C.I. Disperse Red 73 has been effectively demonstrated using TiO2 (Aeroxide P25) as a photocatalyst. mdpi.com Studies have shown that process parameters such as pH, initial dye concentration, and catalyst loading significantly influence the degradation efficiency. mdpi.com For Disperse Red 73, the optimal conditions were found to be a pH of 4, an initial dye concentration of 50 mg·L−1, and a TiO2 loading of 2 g·L−1, achieving up to 90% dye degradation and 98% Chemical Oxygen Demand (COD) removal. mdpi.com Similarly, the photocatalyzed degradation of Disperse Red 1 was studied using TiO2, where degradation was enhanced in the presence of surfactants near the critical micelle concentration. nih.gov

The development of novel catalysts is a key area of research to improve efficiency. Iron-cobalt oxide nanoparticles have been used as photocatalysts for the degradation of Congo red dye, achieving 93% degradation in 90 minutes under UV irradiation. austinpublishinggroup.com The modification of catalysts, such as doping TiO2 with iron, can also enhance degradation under visible light, making the process more cost-effective. mdpi.com

Table 2: Research Findings on Photocatalytic Degradation of Disperse Red Dyes

| Dye | Catalyst | Light Source | Key Findings |

|---|---|---|---|

| C.I. Disperse Red 73 | TiO2 Aeroxide P25 | UV | 90% degradation at pH 4, 50 mg/L dye, 2 g/L catalyst. mdpi.com |

| Disperse Red 1 | TiO2 (Degussa P25, Anatase) | UV | Degradation enhanced by surfactants near critical micelle value. nih.gov |

This table summarizes findings from various studies on the photocatalytic degradation of Disperse Red dyes and other red dyes.

Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods designed to remove organic pollutants from water by generating highly reactive hydroxyl radicals (•OH). ijcce.ac.ir AOPs include processes like ozonation, Fenton (H2O2/Fe2+), photo-Fenton, and UV/H2O2, which can effectively decolorize and mineralize recalcitrant dye molecules. ijcce.ac.iraidic.it

The Fenton process and its variations are effective in degrading azo dyes. atlantis-press.comimim.pl For instance, the degradation of the azo dye Direct Red 23 was investigated using various AOPs, including ozonation (O3), O3/UV, and O3/UV/H2O2. bohrium.com The O3/UV process was found to be highly efficient, achieving complete color removal for a 100 mg/L dye solution in just 15 minutes at pH 9. bohrium.com The combination of UV with H2O2 has also proven to be very suitable for treating reactive azo dyes like Red Cl-5B, achieving nearly 100% decolorization in a short time. pjoes.com

The effectiveness of these processes is influenced by factors such as pH, oxidant concentration, and initial dye concentration. bohrium.compjoes.com For example, in the degradation of Acid Orange 7 using Fe0-based AOPs, increasing acidity and the dosage of iron favored a more rapid degradation. rsc.org

Table 3: Comparison of AOPs for Azo Dye Degradation

| AOP Method | Target Dye | Efficiency | Reaction Conditions |

|---|---|---|---|

| Ozonation (O3) | Direct Red 23 (100 mg/L) | 100% color removal | 15 minutes, pH 9 bohrium.com |

| O3/UV | Direct Red 23 (100 mg/L) | 100% color removal | 15 minutes, pH 9 bohrium.com |

| H2O2/UV | Red Cl-5B | ~100% decolorization | Short reaction time pjoes.com |

| Photo-Fenton | Levafix Brilliant Red E-6BA (100 ppm) | ~100% degradation | ~10 minutes, pH 7 aidic.it |

This table presents a summary of research findings on the application of various AOPs for the degradation of different red azo dyes.

Photocatalytic Degradation Processes and Catalyst Development

Wastewater Treatment and Removal Technologies for this compound

Beyond degradation, various physical and chemical technologies are employed to remove disperse dyes from wastewater.

Adsorption is a widely used method for dye removal due to its simplicity and efficiency. mdpi.com Activated carbon is a common adsorbent because of its high porosity and large surface area. ktu.lt However, its effectiveness varies depending on the type of dye. Some studies have shown that granular activated carbon (GAC) is not effective in removing disperse red dyes. bioline.org.brbioline.org.br Conversely, other research indicates that activated carbon derived from bamboo can remove Disperse Red 167 with up to 90.2% efficiency under specific conditions (50°C, 15.4 hours, 12 g of activated carbon). scirp.org This suggests that the source material and activation method of the carbon are critical factors.

The development of novel adsorbents is an active area of research to find more cost-effective and efficient alternatives to activated carbon. mdpi.com

Table 4: Adsorption of Disperse Dyes on Activated Carbon

| Dye | Adsorbent | Removal Efficiency | Key Conditions |

|---|---|---|---|

| Disperse Red 167 | Bamboo-based Activated Carbon | 90.2% | 50°C, 15.4 hours, 12 g AC scirp.org |

This table compares findings on the efficacy of activated carbon for removing disperse red dyes.

Coagulation and flocculation are established wastewater treatment processes where chemicals (coagulants) are added to destabilize and aggregate suspended particles, including dyes, into larger flocs that can be easily removed by sedimentation. scispace.comaustinpublishinggroup.com Commonly used coagulants include aluminum salts (like aluminum sulfate (B86663), Al2(SO4)3) and iron salts (like ferric chloride, FeCl3). scispace.comaensiweb.com

Studies on a disperse red dye have shown that chemical coagulation can achieve high removal efficiency. koreascience.krcapes.gov.br Aluminum sulfate was found to be more efficient than ferric chloride, achieving over 90% color removal with a 40 mg/L dose over a wide pH range (4 to 8) for dye concentrations up to 235 mg/L. koreascience.krcapes.gov.br The process involves rapid mixing to disperse the coagulant, followed by slow mixing to promote floc formation, and finally a settling period. koreascience.kr

A comparative study between chemical coagulation and electrocoagulation (which uses electrodes to generate coagulants) for the same disperse red dye found that electrocoagulation could enhance the removal yield to 95% at a pH between 6 and 9, although at a higher operating cost. capes.gov.brresearchgate.net Natural coagulants, such as mucilage from Alcea rosea roots, are also being explored as an alternative for removing disperse dyes like Disperse Red 60. nih.gov

Table 5: Coagulation-Flocculation for Disperse Red Dye Removal

| Coagulant | Dye | Removal Efficiency | Optimal Conditions |

|---|---|---|---|

| Aluminum Sulfate (Al2(SO4)3) | Disperse Red | >90% | 40 mg/L dose, pH 4-8 koreascience.krcapes.gov.br |

| Ferric Chloride (FeCl3) | Disperse Red | Less efficient than Alum | - koreascience.krcapes.gov.br |

| Electrocoagulation (Al electrodes) | Disperse Red | up to 95% | pH 6-9 capes.gov.brresearchgate.net |

This table summarizes the effectiveness of different coagulation techniques for the removal of Disperse Red dyes.

Electrocoagulation and Electrochemical Oxidation Methods

Sustainable Practices in this compound Dyeing and Effluent Management

Sustainable practices in the textile industry aim to minimize the environmental footprint of dyeing processes, including those using this compound. Key areas of focus are the reduction of resource consumption and the development of more environmentally friendly chemical auxiliaries.

The conventional dyeing process for polyester (B1180765) with disperse dyes is water and energy-intensive, typically requiring high temperatures (around 130°C) and significant volumes of water. researchgate.net Innovations are being developed to make this process more sustainable.

Another significant advancement is waterless dyeing technology . Dyeing in a silicone solvent medium has been explored as an alternative to traditional water-based methods. semanticscholar.org In such a system, the exhaustion of disperse red dye can reach over 94%, comparable to conventional dyeing, without the use of water. semanticscholar.org Supercritical carbon dioxide (CO2) also presents a promising waterless dyeing medium, especially for polyester, as disperse dyes are more soluble in supercritical CO2 than in water. nih.gov This technology not only eliminates water consumption but also simplifies the separation of residual dye from the solvent. nih.gov

The use of ultrasonic waves in dyeing can also contribute to sustainability by reducing the time and temperature of dyeing operations. ijcce.ac.ir Ultrasound helps to decrease the particle size of the dye, leading to better dispersion and penetration into the fiber, which can enhance dyeing efficiency at lower temperatures. ijcce.ac.ir

Disperse dyes have poor water solubility and require dispersing agents and carriers for effective application on hydrophobic fibers like polyester. researchgate.net Many conventional carriers are toxic and pose environmental hazards. rsc.org Research is focused on finding greener alternatives.

Bio-based auxiliaries are being investigated as replacements for conventional chemicals. For instance, citric acid (from lemons) and sodium citrate (B86180) have been successfully used as an acid donor and a dispersing agent, respectively, in the dyeing of polyester with disperse dyes. researchgate.net UV-Vis spectral data confirmed the efficacy of sodium citrate as a dispersing agent. researchgate.net This approach offers a sustainable alternative with comparable dyeing performance and good fastness properties. researchgate.net

Ecological carriers , such as o-vanillin and coumarin, have been studied for low-temperature (83-100°C) polyester dyeing. upc.eduupc.edu These non-toxic, agro-sourced auxiliaries, used in a micro-emulsion system, can achieve high dye exhaustion rates (up to 88% for Disperse Red 167) and good fastness properties, providing a greener alternative to toxic conventional carriers. rsc.orgupc.eduupc.edu These eco-friendly carriers have been shown to improve the diffusion of disperse dyes into polyester fibers. rsc.org

The development of high-strength, energy-saving, and pollution-reducing dispersed liquid dye formulations also contributes to sustainability. google.com These formulations often contain a higher concentration of the raw dye (39.9% to 50%) and a specific ratio of auxiliaries, leading to weaker coloring in the residual dye liquid and lower COD, thereby reducing the environmental impact of the effluent. google.com

Table 3: Environmentally Benign Auxiliaries for Disperse Dyeing

| Auxiliary Type | Example Compound(s) | Function | Benefit | Reference |

|---|---|---|---|---|

| Natural Acid/Dispersant | Citric Acid, Sodium Citrate | pH control, Dispersing agent | Sustainable, comparable performance | researchgate.net |

| Ecological Carrier | o-Vanillin, Coumarin | Carrier for low-temp dyeing | Non-toxic, biodegradable, high exhaustion | rsc.orgupc.eduupc.edu |

| Acid Reduction Clearing Agent | - | Removal of unfixed dye | Reduces water, energy, time | chemstarindonesia.com |

Theoretical and Computational Studies on Disperse Red 90

Quantum Chemical Investigations of Electronic Structure and Reactivity (e.g., DFT, Hartree-Fock)

Quantum chemical methods are instrumental in elucidating the electronic structure, stability, and reactivity of dye molecules. Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common approaches applied to organic dyes.

DFT has proven to be a reliable method for studying the structural and electronic properties of disperse dyes. researchgate.net For instance, studies on various azo disperse dyes using DFT with the B3LYP functional and 6-31G* basis set have successfully optimized molecular geometries and calculated vibrational frequencies that show good agreement with experimental data. researchgate.net Such calculations reveal insights into the conjugation and π-electron delocalization within the dye's structure. researchgate.net Hybrid HF/DFT methods have also been employed to assign harmonic frequencies and normal mode assignments for substituted azo dyes, providing a detailed understanding of their vibrational structures. acs.org

For Disperse Red 1, a well-studied azo dye, DFT calculations have been used to investigate its electronic structure and photoisomerization mechanism. nih.govresearchgate.net These studies compare the stability of its trans and cis isomers, finding the trans form to be significantly more stable. researchgate.net Time-dependent DFT (TD-DFT) is often the preferred method for accurately predicting photoabsorption energies and intensities. researchgate.net Quantum chemical calculations have indicated that for the photoisomerization of push-pull substituted azo dyes like DR1, the rotation around the N=N bond is a likely pathway. nih.govresearchgate.net While the ground and excited state energy surfaces remain well-separated along an inversion pathway, rotation can lead to conical intersections, which are crucial for understanding the photochemistry of these molecules. nih.govresearchgate.net

Although Hartree-Fock theory can be used, hybrid functionals that incorporate a portion of exact HF exchange with DFT are often favored for providing more accurate results for molecular species. acs.org For complex systems like dye-polymer interactions, however, the computational cost of hybrid functionals can be a limiting factor. acs.org

Table 1: Comparison of Computational Approaches for Electronic Structure Analysis

| Method | Strengths | Common Applications for Dyes |

|---|---|---|

| Density Functional Theory (DFT) | Good balance of accuracy and computational cost. | Geometry optimization, vibrational frequencies, electronic properties. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Excellent for calculating excited state properties. | Prediction of UV-Vis absorption spectra, photoisomerization pathways. researchgate.netresearchgate.net |

| Hartree-Fock (HF) | A fundamental ab-initio method. | Often used as a base for more advanced methods or in hybrid functionals. dergipark.org.trchemrxiv.org |

Molecular Modeling and Simulation of Dye-Polymer Interactions

Molecular modeling and simulations are crucial for understanding how disperse dyes like Disperse Red 90 behave within a polymer matrix, such as polyester (B1180765). These interactions govern the dyeing process, dye uptake, and the final properties of the colored material.

Molecular dynamics (MD) simulations have been used to study the behavior of disperse dyes within polymer environments. For example, MD simulations of Disperse Red 1 in a poly(methyl methacrylate) (PMMA) matrix have shown that the photoisomerization of the dye molecule can induce a "cage-breaking" process. aip.org This leads to an increase in diffusion and can cause changes in the local polymer environment, which is fundamental to understanding photomechanical effects. aip.org

Simulations can also elucidate the factors affecting dye solubility and diffusion in different media. Studies on disperse dyes in non-aqueous dyeing systems, like decamethylcyclopentasiloxane (B1670010) (D5), have used MD simulations to analyze the effect of different substituents on dyeing properties. researchgate.net These simulations calculate properties like the solvent-accessible surface area (SASA) and interaction energies between the dye, solvent, and polymer fibers to predict dye solubility and uptake. researchgate.net The results indicate that regulating the supramolecular interactions between the dye, the medium, and the fiber is key to improving dyeing performance. researchgate.net

Computational simulations have also been employed to design molecularly imprinted polymers (MIPs) for the selective recognition and removal of specific dyes. unesp.br By calculating the binding energies between a template dye molecule (like Disperse Red 73) and various functional monomers, researchers can select the most suitable monomer for synthesizing a highly selective MIP. unesp.brresearchgate.net This demonstrates the predictive power of molecular modeling in developing materials for targeted applications.

The interactions in dye-polymer systems are often a combination of van der Waals forces and hydrogen bonds. The aggregation of dye molecules within the polymer is another critical aspect that can be studied computationally. The tendency for dyes to aggregate depends on the dye-dye interactions versus the dye-polymer interactions. acs.org

Theoretical Prediction of Optical and Spectroscopic Properties

Computational methods are widely used to predict and interpret the optical and spectroscopic properties of dyes, which is essential for designing new colorants with desired characteristics.

Time-dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of disperse dyes. dergipark.org.tr By calculating the transition energies and oscillator strengths, TD-DFT can accurately forecast the maximum absorption wavelength (λmax) of a dye. researchgate.net For Disperse Red 1, TD-DFT calculations have been shown to accurately predict the spectral regions of the n-π* and π-π* transitions in various solvents. researchgate.net These calculations help to understand the nature of the electronic transitions, for instance, by identifying them as HOMO-LUMO transitions, which are often charge-transfer in nature. researchgate.net

Studies comparing different computational approaches have found that TD-DFT provides the best quantitative evaluation of photoabsorption energies and intensities for Disperse Red 1. researchgate.net The choice of the functional and basis set is critical for accuracy. For example, the B3LYP functional with a 6-31G* basis set has been successfully used to achieve good agreement between calculated and experimental absorption maxima for a series of disperse azo dyes. researchgate.net More flexible basis sets, like 6-311+G*, are also routinely used for calculating nonlinear optical properties. aip.org

These theoretical predictions are not limited to absorption spectra. They can also be used to understand other spectroscopic data, such as NMR chemical shifts, by comparing calculated values with experimental results. dergipark.org.tr Furthermore, computational models can predict how the solvent environment affects the optical properties, a phenomenon known as solvatochromism. dergipark.org.tr

Table 2: Predicted Spectroscopic Properties for Disperse Red 1 (Azo Analogue)

| Property | Computational Method | Finding | Reference |

|---|---|---|---|

| Absorption Bands | TD-DFT/B3LYP/6-31G* | Accurately predicts n-π* and π-π* transition regions. | researchgate.net |

| Photoabsorption | TD-DFT | Best approach for quantitative evaluation of energies and intensities. | researchgate.net |

| Isomer Energetics | DFT | trans dimers are up to 1 eV per molecule more stable than single molecules. | researchgate.net |

Modeling of Photomechanical and Thermomechanical Phenomena in this compound Systems

Azobenzene-containing polymers, with Disperse Red 1 being a prime example, are known for their ability to undergo mechanical deformation in response to light, a phenomenon known as the photomechanical effect. optica.org This effect is driven by the reversible trans-cis photoisomerization of the azo dye dopant. mdpi.com Theoretical models have been developed to understand and predict this macroscopic response based on molecular-level events.

One major mechanism contributing to the photomechanical effect is photothermal heating, where absorbed light energy is converted into heat, causing thermal expansion. mdpi.comsemanticscholar.org Models based on the two-dimensional heat kernel can describe the local strain resulting from this temperature increase. semanticscholar.org

Beyond simple heating, the isomerization process itself can induce mechanical stress. In DR1-doped polymers, light first softens the material around the chromophore as it cycles between isomers. optica.org Subsequently, a photoisomerization-induced force can drive material motion along an intensity gradient. optica.org This process is responsible for phenomena like the formation of surface relief gratings (SRGs) on azo-polymer films. researchgate.net Atomistic molecular dynamics simulations, using a switching potential to describe the E/Z isomerization, have successfully modeled the local heating and subsequent movement of polymer molecules that lead to SRG formation. researchgate.net

Future Research Trajectories and Emerging Applications of Disperse Red 90

Innovations in Synthesis for Novel Disperse Red 90 Derivatives

The synthesis of novel derivatives of this compound is a key area of research, focusing on improving dye characteristics such as sublimation fastness, light fastness, and dyeing efficiency. sci-hub.runih.gov

Key Innovations and Research Findings:

Structural Modifications: Researchers are introducing various functional groups and modifying the molecular structure of anthraquinone (B42736) dyes to enhance their performance. sci-hub.ru For instance, increasing the molecular size or adding polar groups can improve sublimation fastness, a critical property for dyeing polyester (B1180765) fabrics that are heat-set at high temperatures. sci-hub.ru

Eco-Friendly Synthesis: A significant trend is the development of environmentally friendly synthesis methods. mdpi.com This includes using greener solvents and catalysts to minimize the environmental impact of dye production. mdpi.com Microwave-assisted synthesis, for example, has been explored as a sustainable method for producing azo disperse dyes, which could be adapted for anthraquinone-based dyes like this compound. semanticscholar.org

Novel Dye Chemistries: The exploration of new dye chemistries, such as those based on enaminones and barbituric acid derivatives, is leading to the creation of disperse dyes with exceptional brightness and a wider range of shades. mdpi.comresearchgate.net These new synthetic pathways offer the potential to create this compound derivatives with unique properties.

Integration of this compound in Responsive Materials

The integration of this compound and similar dyes into responsive or "smart" materials is a rapidly emerging field with the potential for revolutionary applications. sci-hub.ru These materials can change their properties in response to external stimuli such as light, heat, or pH.

Applications in Smart Textiles:

Photochromic and Thermochromic Textiles: Research into photochromic and thermochromic materials that change color in response to UV light or temperature is gaining traction. ntu.ac.ukekb.eg While much of this research has focused on other dye classes, the principles could be applied to develop this compound-based smart textiles for applications like UV-sensing clothing or dynamic fashion designs. ntu.ac.ukekb.eg

Functional Coatings: Active coatings for textiles can provide a range of functionalities, including self-cleaning, durable water repellency, and controlled release of substances. researchgate.net this compound could potentially be incorporated into such coatings to provide both color and other functional properties.

Advanced Approaches for Environmental Remediation and Resource Recovery

The textile industry is a major consumer of water and producer of wastewater, making the development of effective remediation and resource recovery techniques for dyes like this compound a critical area of research. bioline.org.br

Remediation and Recovery Techniques:

| Technique | Description | Key Findings |

| Adsorption | Utilizes various adsorbent materials to remove dyes from wastewater. rsc.org | Granular activated carbon (GAC) has shown high adsorption capacity for some red dyes, though its effectiveness for disperse red dyes can be limited. bioline.org.br Nanoclays like Laponite® are being investigated for their ability to adsorb disperse dyes, with the potential for the recovered dye-nanoclay hybrid to be reused in dyeing processes. researchgate.net |

| Coagulation/Flocculation | Involves the use of coagulants to destabilize and aggregate dye particles for removal. researchgate.net | Aluminum sulfate (B86663) has been found to be more effective than ferric chloride for color removal, achieving over 90% removal under optimized conditions. researchgate.net |

| Advanced Oxidation Processes (AOPs) | Employs highly reactive species like hydroxyl radicals to degrade dye molecules. mdpi.com | AOPs, including ozonation and photocatalysis, are recognized as prominent techniques for treating industrial wastewater containing dyes. mdpi.com |

| Biological Treatment | Uses microorganisms such as bacteria and fungi to decolorize and degrade dyes. mdpi.com | White-rot fungi like Pleurotus ostreatus have demonstrated the ability to decolorize disperse red dyes with significant efficiency. mdpi.com |

| Resource Recovery | Focuses on recovering and reusing dyes from wastewater. researchgate.net | A circular economy approach involves adsorbing disperse dyes onto a carrier like Laponite® nanoclay and then using the dye-loaded carrier directly in subsequent dyeing processes. researchgate.net |

Interdisciplinary Research at the Nexus of Dye Chemistry, Materials Science, and Environmental Engineering

The future of this compound research lies in the convergence of multiple scientific disciplines. The development of new dye derivatives, their integration into smart materials, and the creation of sustainable environmental solutions require a collaborative approach.

Synergistic Research Areas:

Dye Chemistry and Materials Science: The synthesis of new this compound derivatives with specific functional groups can be tailored for incorporation into advanced materials, such as conductive textiles or drug-delivery systems. researchgate.netnih.gov

Materials Science and Environmental Engineering: The design of novel adsorbent materials and catalysts for the efficient removal and degradation of this compound from wastewater is a key intersection of these fields. rsc.orgmdpi.com

Dye Chemistry and Environmental Engineering: Understanding the chemical structure of this compound and its derivatives is crucial for developing targeted remediation strategies, such as enzymatic degradation or specific AOPs. mdpi.comresearchgate.net